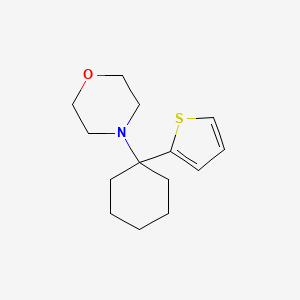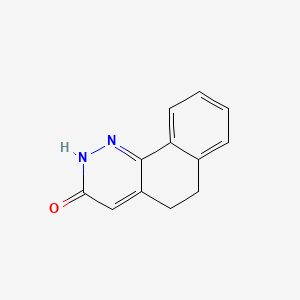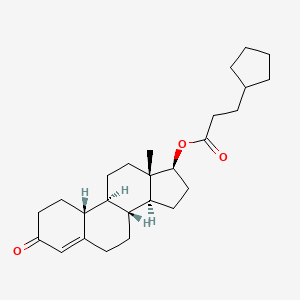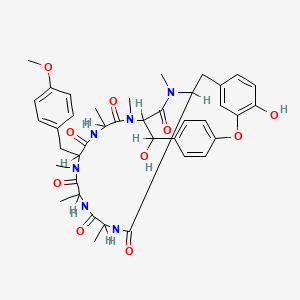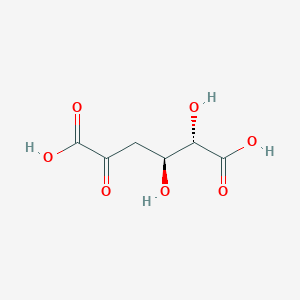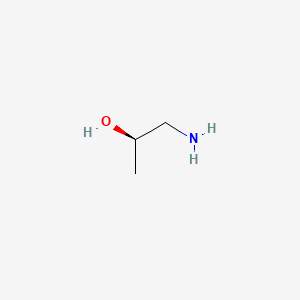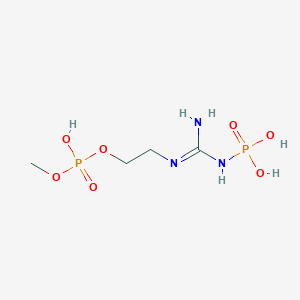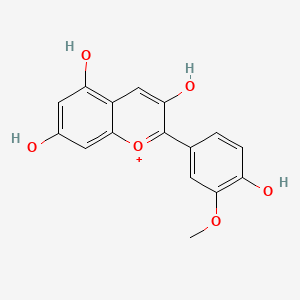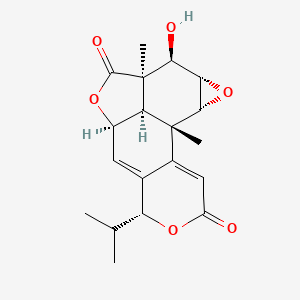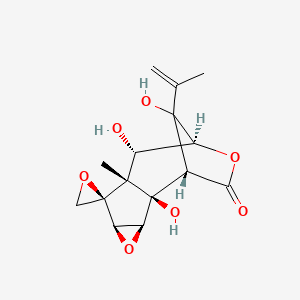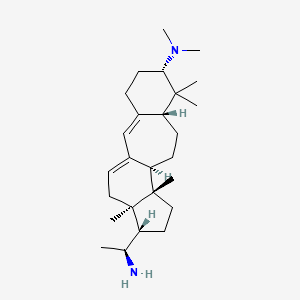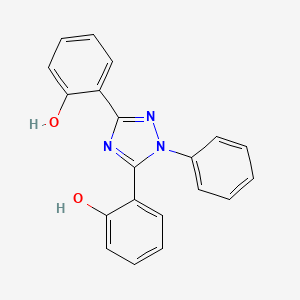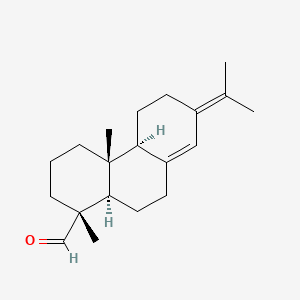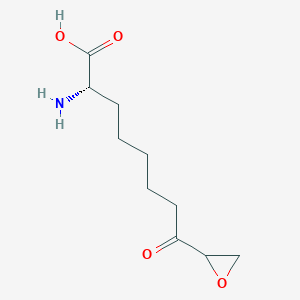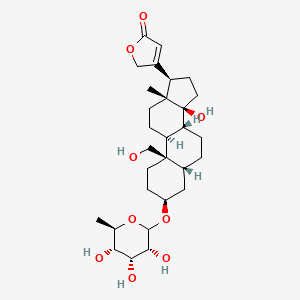
Frugoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Frugoside is a natural product found in Asclepias incarnata, Gomphocarpus sinaicus, and other organisms with data available.
Aplicaciones Científicas De Investigación
Anticancer Properties in Melanoma Cells
Frugoside exhibits notable antitumor effects in melanoma cells. It induces mitochondria-mediated apoptotic cell death by inhibiting the expression of sulfiredoxin in melanoma cells. This process involves the accumulation of reactive oxygen species and activation of specific cellular pathways, leading to the death of human melanoma cells. These findings suggest this compound's potential as a therapeutic agent in treating melanoma (Song et al., 2019).
Osteoarthritis Progression Delay
This compound has shown potential in delaying the progression of osteoarthritis. It works by inhibiting miR-155-modulated synovial macrophage M1 polarization, reducing inflammation, and slowing down cartilage degradation. This action delays osteoarthritis development in experimental models and suggests this compound's utility in osteoarthritis prevention and treatment (Wang et al., 2021).
Molecular Docking and Anticancer Effects
This compound, along with other compounds, has been studied for its binding modes against various molecular targets involved in cancer progression. Molecular docking analyses indicate its potential in inhibiting key targets in the cell cycle and DNA replication, providing insights into its mechanisms of anticancer activity (Gurung et al., 2016).
Cytotoxicity in Various Cell Lines
Research has identified this compound as one of the cytotoxic principles in certain traditional medicinal roots. It exhibits selective cytotoxicity against various human cell lines, suggesting its potential use in targeting specific types of cells, particularly in cancer therapies (Kiuchi et al., 1998).
Propiedades
Número CAS |
546-02-1 |
|---|---|
Fórmula molecular |
C29H44O9 |
Peso molecular |
536.7 g/mol |
Nombre IUPAC |
3-[(3S,5R,8R,9S,10R,13R,14S,17R)-14-hydroxy-10-(hydroxymethyl)-13-methyl-3-[(3R,4R,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C29H44O9/c1-15-23(32)24(33)25(34)26(37-15)38-18-5-9-28(14-30)17(12-18)3-4-21-20(28)6-8-27(2)19(7-10-29(21,27)35)16-11-22(31)36-13-16/h11,15,17-21,23-26,30,32-35H,3-10,12-14H2,1-2H3/t15-,17-,18+,19-,20+,21-,23-,24-,25-,26?,27-,28-,29+/m1/s1 |
Clave InChI |
WPVGSIBYLZQSIK-VEZJFPMXSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@H]([C@H](C(O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)CO)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)CO)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)CO)O)O)O |
| 56324-39-1 | |
Sinónimos |
cannogenol-3-O-beta-D-allomethyloside frugoside |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


